molecular formula C14H13ClN2O2S2 B2582181 N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide CAS No. 895470-04-9

N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide

Cat. No.: B2582181
CAS No.: 895470-04-9
M. Wt: 340.84
InChI Key: LZGFZUUIKSHDFJ-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide is a synthetic thiazole derivative designed for research applications in medicinal chemistry and drug discovery. Thiazole compounds are a significant class of heterocycles known for their diverse biological activities. This compound features a core acetamide structure linked to a 4-methylthiazole ring, a scaffold recognized in scientific literature for its potential as a multi-target-directed ligand. Research on closely related structural analogs indicates that such compounds may exhibit valuable biochemical properties, including enzyme inhibition and anticancer potential, making them interesting candidates for investigating new therapeutic pathways . Studies on similar N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives have shown these compounds can possess a range of biological activities, such as antioxidant, antibacterial, and antifungal effects, highlighting the versatility of this chemical class in biological screening . Furthermore, novel thiazole-2-acetamide derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism for developing anticancer agents that disrupt cell division . The design of this compound makes it a candidate for researchers exploring structure-activity relationships (SAR) in the development of novel small-molecule inhibitors. This product is intended for research purposes by qualified personnel in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle all materials according to established laboratory safety protocols.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S2/c1-8-13(9(2)18)21-14(16-8)17-12(19)7-20-11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGFZUUIKSHDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CSC2=CC=C(C=C2)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions to yield 2-acetylthiazole.

    Acetylation: The 2-acetylthiazole is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 5-acetyl-4-methylthiazole.

    Thioether Formation: The final step involves the reaction of 5-acetyl-4-methylthiazole with 4-chlorophenylthiol in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide typically involves several steps:

  • Formation of the Thiazole Ring : This is achieved by reacting 2-bromoacetophenone with thiourea under basic conditions to yield 2-acetylthiazole.
  • Acetylation : The thiazole is acetylated using acetic anhydride in the presence of a catalyst like pyridine to produce 5-acetyl-4-methylthiazole.
  • Thioether Formation : The final step involves the reaction of 5-acetyl-4-methylthiazole with 4-chlorophenylthiol in the presence of a base such as sodium hydride to yield the desired compound.

The compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research .

Antimicrobial Activity

This compound has shown promising results against various microbial strains. The thiazole moiety is known to enhance the compound's ability to interact with biological targets, potentially inhibiting microbial growth through mechanisms that may involve disruption of membrane integrity or interference with metabolic pathways .

Anticancer Activity

Research indicates that this compound has potential anticancer properties. For instance, it has been tested against several cancer cell lines, including A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). In vitro studies have shown that certain derivatives exhibit selectivity and potency in inducing apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the thiazole ring and substituents significantly influence biological activity. For example, the presence of electron-withdrawing groups like chlorine enhances lipophilicity and membrane permeability, which are crucial for bioactivity .

CompoundActivity TypeCell LineIC50 Value
Compound 19AnticancerA54923.30 ± 0.35 mM
Compound 22AnticancerHT292.01 µM

Case Studies

Several case studies illustrate the applications of this compound:

  • Anticancer Studies : In one study, derivatives of thiazole were synthesized and tested for their anticancer activity against human glioblastoma U251 cells and melanoma WM793 cells. The most active compounds demonstrated significant selectivity and induced apoptosis pathways .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives, showing that compounds with specific substituents exhibited enhanced activity against resistant strains of bacteria, suggesting their potential use as lead compounds in drug development .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could facilitate binding to biological targets, while the chlorophenyl group might enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural motifs with several classes of heterocyclic derivatives, particularly those containing thiazole, pyridine, or thiazolidinone cores. Key analogs and their distinguishing features include:

Pyridine-Based Derivatives
  • N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, ) Structure: Open-chain pyridine with cyano and styryl substituents. Activity: Demonstrated superior insecticidal activity (LC₅₀ = 0.003 µg/mL) against cowpea aphids compared to acetamiprid, attributed to the open-chain structure and electron-withdrawing cyano group . Synthesis: 85% yield via reflux with sodium acetate in ethanol .
Thiazolidinone Derivatives
  • 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (Compound 9, ) Structure: Cyclized thiazolidinone with 4-chlorobenzylidene and methoxyphenyl groups. Properties: 90% yield, melting point 186–187°C, characterized by ^1H-NMR and MS .
Benzothiazole Derivatives
  • 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide ()
    • Structure : Benzothiazole core with nitro and chloro substituents.
    • Properties : Electron-withdrawing nitro group likely enhances stability and influences binding interactions .
Triazole and Thiadiazole Derivatives
  • N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide () Structure: Triazole ring with methyl, phenyl, and methoxyphenyl groups.

Structure-Activity Relationships (SAR)

  • Open-Chain vs. Cyclized Structures: Pyridine-based open-chain compounds (e.g., Compound 2) exhibit higher insecticidal activity than cyclized analogs (e.g., thienopyridine derivatives) due to enhanced conformational flexibility and substituent accessibility .
  • Electron-Withdrawing Groups: Cyano (Compound 2) and nitro () groups improve activity by modulating electron density and interaction with biological targets.
  • Thioacetamide Linkage : Common in active compounds (e.g., ), this moiety facilitates sulfur-mediated interactions with enzymes or receptors.

Physicochemical Properties

Compound Melting Point (°C) Notable Substituents Biological Activity
Compound 2 () Not reported Cyano, styryl, 4-chlorophenyl Insecticidal (LC₅₀ = 0.003 µg/mL)
Compound 9 () 186–187 4-Chlorobenzylidene, methoxyphenyl Not reported
Compound 12 () 155–156 5-Nitro-2-furylmethylene, 4-fluorophenyl Not reported

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15ClN2O4SC_{15}H_{15}ClN_2O_4S, with a molecular weight of 386.87 g/mol. The compound features a thiazole ring, an acetyl group, and a chlorophenyl thioether, which contribute to its diverse biological activities.

The biological activity of this compound is largely attributed to the thiazole moiety, which is known for its ability to interact with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : The thiazole ring may bind to active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability and interaction with cellular receptors.
  • Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating the Bax/Bcl-2 ratio and activating caspases .

Anticancer Activity

Numerous studies have focused on the anticancer properties of thiazole derivatives. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-75.36Induces cell cycle arrest
4iHepG22.32Enhances apoptosis via caspase activation
13Jurkat<1.0Interacts with Bcl-2 protein

The above table illustrates the potency of similar compounds in inducing cell death in cancer cells, suggesting that this compound may exhibit comparable effects.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole structure significantly influence biological activity. Key observations include:

  • Substitution Patterns : The presence of electron-donating groups (like methyl or acetyl) at specific positions on the thiazole ring enhances activity.
  • Chlorophenyl Group : This moiety increases lipophilicity, aiding in membrane penetration and receptor interaction.

Research has demonstrated that slight modifications can lead to substantial changes in potency; for example, shifting substituents can enhance cytotoxicity by several folds .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiazole derivatives against MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that compounds with similar structural features to this compound exhibited IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL, indicating promising anticancer potential .
  • Mechanistic Studies : Further investigations into the mechanism revealed that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents against cancer .

Q & A

Q. What are the common synthetic routes for preparing N-(5-acetyl-4-methylthiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. A general approach includes:
  • Reacting 2-amino-5-acetyl-4-methylthiazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate 2-chloro-N-(thiazol-2-yl)acetamide .
  • Substituting the chlorine atom with a mercapto group (e.g., 4-chlorothiophenol) under alkaline conditions (e.g., K₂CO₃ in acetone) to introduce the (4-chlorophenyl)thio moiety .
  • Key Conditions : Reflux in aprotic solvents (e.g., dioxane, acetone) for 4–8 hours, monitored by TLC (hexane:ethyl acetate, 9:1) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C-NMR : Confirms substitution patterns (e.g., acetyl methyl at ~2.5 ppm, thiazole protons at 6.5–7.5 ppm) and regiochemistry .
  • LC-MS/MS : Validates molecular weight (e.g., [M+H]+ at m/z 365.1) and fragmentation patterns .
  • X-ray crystallography (SHELX) : Resolves crystal packing and hydrogen-bonding interactions (e.g., C—H⋯O, N—H⋯N) for structural validation .

Q. How is the purity of the compound assessed during synthesis?

  • Methodological Answer :
  • TLC monitoring (hexane:ethyl acetate, 9:1) identifies reaction completion .
  • Recrystallization from ethanol or ethanol-DMF mixtures removes impurities .
  • Elemental analysis (C, H, N, S) ensures >95% purity, with deviations <0.4% from theoretical values .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer :
  • MTT/Proliferation assays (NIH/3T3 and A549 cells) determine IC₅₀ values using Mosmann’s protocol .
  • Apoptosis assays (Annexin V/PI staining) quantify selective cytotoxicity. For example, derivative 4c showed 23.30 µM IC₅₀ in A549 cells vs. >1000 µM in NIH/3T3 .

Advanced Research Questions

Q. How can computational methods predict and optimize its biological activity?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., EGFR, tubulin) using PDB structures .
  • ADMET prediction (SwissADME) assesses bioavailability (%ABS >60) and BBB penetration (log P ~3.2) .
  • QSAR studies correlate substituent effects (e.g., electron-withdrawing groups on the thioether) with activity trends .

Q. What strategies resolve contradictions in biological activity across cell lines?

  • Methodological Answer :
  • Dose-response normalization : Compare IC₅₀ values relative to controls (e.g., cisplatin) .
  • Mechanistic studies : Use RNA sequencing to identify differential gene expression (e.g., apoptosis vs. survival pathways) in responsive vs. resistant cell lines.
  • Cross-assay validation : Combine MTT with colony formation assays to confirm cytotoxicity .

Q. How is the thioacetamide moiety optimized for target selectivity?

  • Methodological Answer :
  • SAR-driven synthesis : Replace the 4-chlorophenyl group with heterocycles (e.g., imidazole, tetrazole) to modulate steric/electronic effects. Compound 4c (tetrazole derivative) showed higher selectivity than 4a (imidazole) .
  • Protease profiling : Screen against kinase panels to identify off-target effects (e.g., JAK2 inhibition at 1 µM) .

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